![molecular formula C9H19NO B2760931 4-(2-Methylpropoxy)piperidine CAS No. 883530-42-5](/img/structure/B2760931.png)
4-(2-Methylpropoxy)piperidine
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Overview
Description
“4-(2-Methylpropoxy)piperidine” is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring . The molecular weight of “4-(2-Methylpropoxy)piperidine hydrochloride” is 193.72 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .Molecular Structure Analysis
The molecular formula of “4-(2-Methylpropoxy)piperidine hydrochloride” is C9H20ClNO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines serve as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . Intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines serve as essential building blocks in drug construction due to their diverse chemical reactivity and biological activity. Researchers have explored various synthetic methods for substituted piperidines, aiming to develop novel pharmaceutical agents. The 4-(2-Methylpropoxy)piperidine moiety can be incorporated into drug candidates targeting specific receptors or enzymes. For instance, the clinically relevant dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), Crizotinib , contains a piperidine scaffold .
Neuroprotection and Anti-Inflammatory Effects
Piperine, a natural alkaloid derived from black pepper, exhibits neuroprotective properties. It reduces immune cell infiltration in central nervous tissue, potentially aiding in the treatment of neuroinflammatory conditions. Researchers have investigated piperine’s impact on autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE) .
Analgesic and Anti-Inflammatory Agents
Novel derivatives containing the 4-(2-Methylpropoxy)piperidine motif have been synthesized and evaluated for analgesic and anti-inflammatory effects. Compounds with higher analgesic activity than the standard drug indomethacin have been identified. These findings highlight the potential of piperidine-based molecules in pain management and inflammation control .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 4-(2-methylpropoxy)piperidine, have been found to exhibit anticancer potential . They act as potential clinical agents against various cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives are known to influence several signaling pathways involved in cancer development and progression .
Result of Action
Piperidine derivatives have been observed to inhibit cell migration and induce cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Advances in synthetic transformations that enable the preparation of diverse, densely functionalized piperidines will enable the discovery of bioactive molecules in previously inaccessible chemical space .
properties
IUPAC Name |
4-(2-methylpropoxy)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)7-11-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCDOLZOAYIDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropoxy)piperidine | |
CAS RN |
883530-42-5 |
Source
|
Record name | 4-(2-methylpropoxy)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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